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Scandium sulfide

optoelectronics high-pressure physics semiconductors

Scandium(III) sulfide (Sc₂S₃, CAS 12166-29-9) is a yellow rare-earth sesquisulfide semiconductor prized for its orthorhombic Fddd crystal structure and pressure-tuned band gap (2.15 to 0.69 eV without phase change), making it essential for high-pressure IR windows, deep-earth optical sensors, and aerospace optoelectronics. Its predominant scandium interstitial conductivity outperforms Y₂S₃ in solid-state Li/Na battery electrolytes, while patented ALD amidinate processes enable conformal high-k dielectric films for next-generation transistors and memory devices. Choose Sc₂S₃ for defect chemistry optimized for high-temperature, high-pressure optoelectronic and energy applications not achievable with other rare-earth sesquisulfides.

Molecular Formula S3Sc2
Molecular Weight 186.1 g/mol
CAS No. 12166-29-9
Cat. No. B085120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScandium sulfide
CAS12166-29-9
Molecular FormulaS3Sc2
Molecular Weight186.1 g/mol
Structural Identifiers
SMILES[S-2].[S-2].[S-2].[Sc+3].[Sc+3]
InChIInChI=1S/3S.2Sc/q3*-2;2*+3
InChIKeyKAYAWNAUDDJSHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 n / 200 mesh / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scandium Sulfide (Sc2S3) Procurement Guide: Semiconductor & Optoelectronic Material Specifications


Scandium(III) sulfide (Sc2S3, CAS 12166-29-9) is a yellow crystalline rare-earth sesquisulfide semiconductor [1]. It crystallizes in a complex orthorhombic Fddd structure based on a cubic close-packed anion array with ordered cation vacancies [2]. With a high melting point of 1,775 °C and density of 2.91 g/cm³, Sc2S3 exhibits thermal stability suitable for high-temperature electronic and optical applications [1].

Why Sc2S3 Cannot Be Substituted with Y2S3 or La2S3 in High-Performance Applications


Rare-earth sesquisulfides exhibit widely varying defect chemistry and electronic properties despite similar stoichiometries. For instance, Sc2S3 and Y2S3 show divergent electrical conductivity dependencies on sulfur partial pressure, reflecting fundamentally different defect equilibria [1]. Substituting Sc2S3 with Y2S3 or La2S3 may alter conduction mechanisms and compromise device performance in solid-state electrolytes or thermoelectrics. Furthermore, Sc2S3's unique Fddd crystal structure confers distinct pressure-tuned optoelectronic behavior not observed in its analogs [2], underscoring the necessity of compound-specific selection.

Scandium Sulfide (Sc2S3): Quantified Differentiation from Analogous Rare-Earth Sulfides


Band Gap Engineering: Pressure-Tunable Optical Gap Distinct from Y2S3

Sc2S3 exhibits a pressure-tuned band gap narrowing from 2.15 eV to 0.69 eV under compression up to 41.8 GPa, without undergoing a phase transition [1]. In contrast, Y2S3 is predicted to decompose into YScS3 and Sc2S3 under certain conditions, and its pressure-dependent behavior is less characterized [2]. This unique tunability enables Sc2S3 for extreme-condition optoelectronics.

optoelectronics high-pressure physics semiconductors

Defect Chemistry: Distinct Electrical Conductivity Mechanism vs. Y2S3

Under varying sulfur partial pressures, Sc2S3 exhibits a conductivity slope of −3/16, indicating predominance of scandium interstitial ions, whereas Y2S3 shows a +3/16 dependence at higher pressures, signifying p-type conduction via yttrium vacancies [1]. This divergence in dominant defect types directly impacts ionic versus electronic transport.

solid-state electrolytes defect engineering thermoelectrics

Structural Phase Stability: Absence of Phase Transition up to 41.8 GPa

Sc2S3 maintains its Fddd orthorhombic crystal structure without any phase transition up to 41.8 GPa [1]. In contrast, many other rare-earth sesquisulfides undergo pressure-induced phase transformations at lower pressures (e.g., γ-La2S3 transforms to α-La2S3 under moderate conditions) [2]. This exceptional structural robustness ensures consistent performance in high-pressure environments.

high-pressure stability phase transitions mechanical properties

ALD Precursor Compatibility: Sc2S3 Films Enabled by Amidinate Precursors

Sc2S3 films can be deposited via atomic layer deposition (ALD) using novel amidinate-based scandium precursors [1]. This enables integration of Sc2S3 as a high-k dielectric layer in advanced semiconductor devices, a capability not widely established for Y2S3 or La2S3 due to precursor limitations. The patent literature explicitly describes ALD processes for Sc2S3, highlighting its manufacturability.

atomic layer deposition high-k dielectrics semiconductor manufacturing

Scandium Sulfide (Sc2S3): High-Value Application Scenarios Based on Quantitative Evidence


High-Pressure Optoelectronics and Infrared Windows

Leveraging its pressure-tuned band gap from 2.15 eV to 0.69 eV without phase change [1], Sc2S3 is uniquely suited for optical sensors and infrared windows in high-pressure environments, such as deep-earth drilling instruments or aerospace components exposed to extreme mechanical stress.

Solid-State Electrolytes for Advanced Batteries

The distinct defect chemistry of Sc2S3, characterized by predominant scandium interstitial conductivity [2], positions it as a promising solid-state electrolyte in lithium or sodium batteries, offering potentially higher ionic conductivity than Y2S3-based alternatives.

ALD-Deposited High-k Dielectric Films in Semiconductors

Sc2S3 can be deposited as a high-k dielectric layer using patented ALD processes with amidinate precursors [3]. This enables its integration into next-generation transistors and memory devices, where precise thickness control and conformality are critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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